Trifluoroacetylprimaquine
Overview
Description
Scientific Research Applications
Comparative Studies with Primaquine
Trifluoroacetylprimaquine has been compared with primaquine in various studies. Research has indicated that it has a higher radical curative effect against Plasmodium cynomolgi than primaquine, and it was found to be less toxic in mice, rats, and house dogs. The acute LD50 of oral Trifluoroacetylprimaquine in mice was at least 3 times that of primaquine, indicating lower toxicity (Shao-Heng Bao & Who Collaborating, 1991).
Histopathological Observations
Histopathological studies on Trifluoroacetylprimaquine's toxicity revealed no changes in rats administered with the drug at certain dosages. However, higher dosages led to degenerative changes and necrosis in liver, heart, and kidney in rats. Similar studies in dogs showed that lesions in organs such as liver, spleen, heart, kidney, stomach, and intestine were caused by higher doses of Trifluoroacetylprimaquine (Wu Li & Who Collaborating, 1993).
Hemolytic Toxicity Studies
Studies on the hemolytic toxicity of Trifluoroacetylprimaquine in rabbits showed that it might induce similar or even lower hemolytic toxicity compared to primaquine. These findings were based on parameters like methemoglobin, reticulocyte, and Heinz body counts (X. Shi et al., 1994).
Antimicrobial Activity
Trifluoroacetylprimaquine has shown significant antimicrobial activity against various strains of bacteria. It has been effective against Gram-positive and Gram-negative bacteria, particularly against strains of Staphylococcus aureus and Vibrio cholerae. These findings suggest the potential for Trifluoroacetylprimaquine in antimicrobial applications (R. Mazumder et al., 2001).
Antitumor Activity
Trifluoroacetylprimaquine analogs have shown significant antitumor activity in experimental mouse tumor systems. One study found that an analog of Trifluoroacetylprimaquine had greater antitumor activity and less toxicity than adriamycin in mouse leukemia systems, indicating its potential as a lead molecule for the development of novel cancer treatments (M. Israel et al., 1975).
properties
IUPAC Name |
1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFNQSNREJZFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918584 | |
Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93245-29-5 | |
Record name | M 8506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.